(E)-3-((4-((4-chlorobenzyl)oxy)phenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile
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Overview
Description
(E)-3-((4-((4-chlorobenzyl)oxy)phenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-((4-chlorobenzyl)oxy)phenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the chlorobenzyl ether: This step involves the reaction of 4-chlorobenzyl alcohol with a suitable phenol derivative under basic conditions.
Amination: The intermediate is then reacted with an amine, such as aniline, to form the amino derivative.
Acrylonitrile addition: The final step involves the addition of acrylonitrile to the amino derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((4-((4-chlorobenzyl)oxy)phenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (E)-3-((4-((4-chlorobenzyl)oxy)phenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
(E)-3-((4-((4-chlorobenzyl)oxy)phenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile: can be compared with other compounds that have similar functional groups or structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]anilino]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-18-3-1-16(2-4-18)15-28-20-7-5-19(6-8-20)24-14-17(13-23)21(26)25-9-11-27-12-10-25/h1-8,14,24H,9-12,15H2/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOZCGIYUIDBEK-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CNC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/NC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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